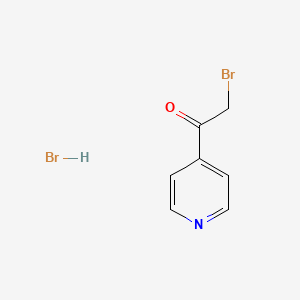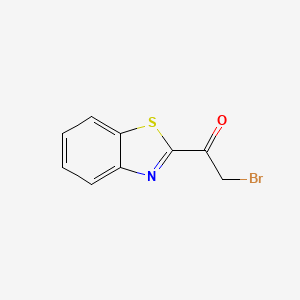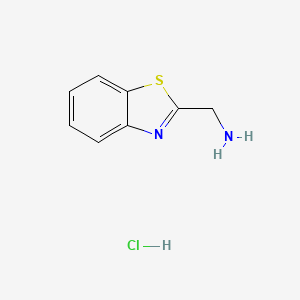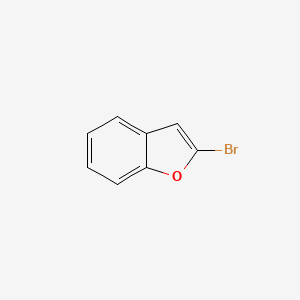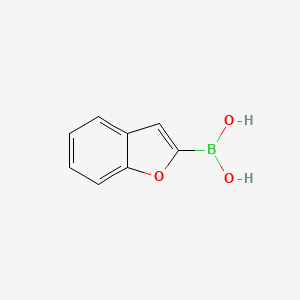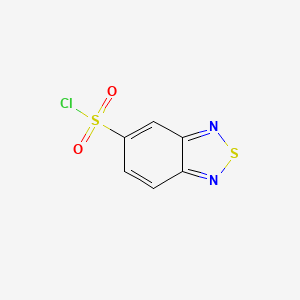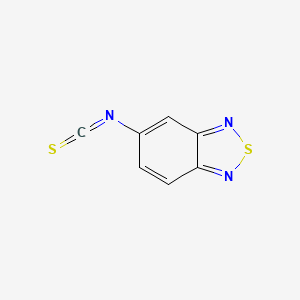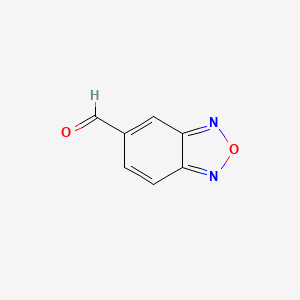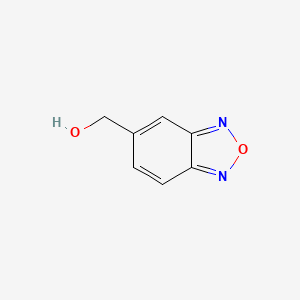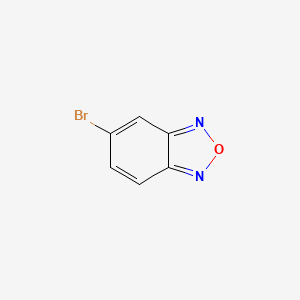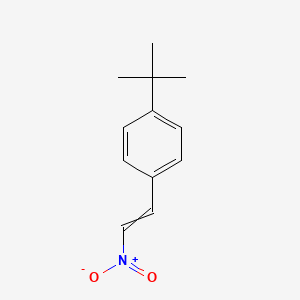
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is an aromatic hydrocarbon that is widely used in many industrial applications. It is also used in the manufacture of a variety of products, including plastics, rubber, and solvents. Benzene is a colorless, flammable liquid with a sweet odor. It is a highly toxic compound and is classified as a carcinogen.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Benzene, 1,1-dimethylethylamine, 2-nitroethanol, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Ethyl acetate, Methanol
Reaction
Step 1: Nitration of 2-nitroethanol with sulfuric acid to form 2-nitroethyl sulfate, Step 2: Reduction of 2-nitroethyl sulfate with sodium nitrite and sodium hydroxide to form 2-nitroethanol, Step 3: Condensation of 1,1-dimethylethylamine with 2-nitroethanol to form 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-benzene, Step 4: Extraction of the product with ethyl acetate, Step 5: Washing of the organic layer with water, sodium bicarbonate, and water again, Step 6: Drying of the organic layer with magnesium sulfate, Step 7: Evaporation of the solvent to obtain the final product
Mécanisme D'action
The mechanism of action of benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is not fully understood. It is believed that the compound is metabolized by the liver, where it is converted to a variety of metabolites. These metabolites are then further metabolized in the body, resulting in a variety of toxic effects.
Effets Biochimiques Et Physiologiques
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, has a variety of biochemical and physiological effects. The compound is known to cause damage to the liver and kidneys, as well as to the central nervous system. It is also known to cause cancer, birth defects, and reproductive problems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, in laboratory experiments include its relatively low cost, its availability, and its ability to be used as a solvent for a variety of reactions. The main limitation of using benzene in laboratory experiments is its toxicity. As a result, it is important to use appropriate safety measures when handling the compound.
Orientations Futures
The future directions for research involving benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, dye, and other industries. Additionally, further research is needed to determine the exact mechanism of action of the compound, as well as to develop more effective methods of synthesis. Finally, further research is needed to develop safer and more efficient ways of handling the compound in laboratory experiments.
Applications De Recherche Scientifique
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a solvent for a variety of reactions. It is also used in the preparation of pharmaceuticals, dyes, and other organic compounds.
Propriétés
IUPAC Name |
1-tert-butyl-4-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWOILQYJXJHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369748 |
Source


|
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |
CAS RN |
62248-86-6 |
Source


|
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

